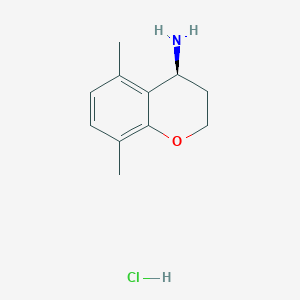(S)-5,8-Dimethylchroman-4-amine hydrochloride
CAS No.: 2173637-54-0
Cat. No.: VC4402514
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2173637-54-0 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.71 |
| IUPAC Name | (4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11;/h3-4,9H,5-6,12H2,1-2H3;1H/t9-;/m0./s1 |
| Standard InChI Key | PWYUINMLFHYJCJ-FVGYRXGTSA-N |
| SMILES | CC1=C2C(CCOC2=C(C=C1)C)N.Cl |
Introduction
Structural and Stereochemical Analysis
The chroman core of (S)-5,8-Dimethylchroman-4-amine hydrochloride consists of a benzene ring fused to a saturated oxygen-containing heterocycle. The methyl groups at positions 5 and 8 introduce steric effects that modulate the compound’s conformational flexibility, while the 4-amine group serves as a potential site for hydrogen bonding or ionic interactions. X-ray crystallography of analogous chroman derivatives reveals that the dihydrofuran ring adopts a half-chair conformation, with the methyl groups occupying equatorial positions to minimize steric strain .
The (S)-configuration at the 4-position is determined during synthesis using chiral resolving agents or asymmetric catalysis. Enantiomeric purity is critical for biomedical applications, as the (R)-enantiomer may exhibit divergent biological activity or toxicity profiles.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of (S)-5,8-Dimethylchroman-4-amine hydrochloride typically proceeds via a multi-step route:
-
Chroman Ring Formation:
Condensation of 2-methylphenol with allyl bromide under basic conditions yields 5,8-dimethylchroman via Claisen rearrangement, followed by cyclization . -
Introduction of the Amine Group:
Nitration at the 4-position, followed by reduction using catalytic hydrogenation (e.g., Pd/C or Ra-Ni), produces the primary amine. -
Resolution of Enantiomers:
Chiral resolution is achieved via diastereomeric salt formation using (L)-tartaric acid, preferentially crystallizing the (S)-enantiomer. -
Hydrochloride Salt Formation:
Treatment with hydrochloric acid in ethanol yields the final hydrochloride salt.
Industrial Production Challenges
Industrial synthesis requires optimization for scalability and cost-efficiency. Key challenges include:
-
Minimizing racemization during amination.
-
Ensuring high enantiomeric excess (>99%) through asymmetric hydrogenation or enzymatic resolution.
-
Purification via recrystallization or chromatography to meet pharmaceutical-grade standards.
Chemical Reactivity and Functionalization
(S)-5,8-Dimethylchroman-4-amine hydrochloride undergoes characteristic reactions of aromatic amines and ethers:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative |
| Sulfonation | Sulfuric acid, SO₃ | 4-Sulfoamide analog |
| Oxidation | KMnO₄, acidic conditions | Quinone formation |
The hydrochloride salt’s solubility in polar solvents (e.g., water, ethanol) facilitates its use in further synthetic modifications.
Applications in Drug Development
The compound’s amine group and chiral center make it a versatile intermediate for designing:
-
Central Nervous System (CNS) Agents: Potential use in Alzheimer’s disease therapeutics targeting amyloid-beta aggregation.
-
Anticancer Agents: Structural analogs inhibit topoisomerase II, inducing apoptosis in leukemia cell lines.
-
Antioxidant Formulations: Incorporation into nutraceuticals for mitigating oxidative stress.
Comparative Analysis with Analogous Compounds
| Compound | Structural Differences | Bioactivity Comparison |
|---|---|---|
| (R)-5,8-Dimethylchroman-4-amine | Opposite configuration at C4 | Reduced receptor binding affinity |
| 5,8-Dimethylchroman-4-ol | Hydroxyl instead of amine | Lower solubility and bioavailability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume